molecular formula C22H17FN2O2S B2896802 3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine CAS No. 899993-78-3

3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B2896802
CAS No.: 899993-78-3
M. Wt: 392.45
InChI Key: DQYPOIHHFXRDPA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine is a synthetic quinoline derivative intended for research use in oncology and chemical biology. This compound is part of a class of 2-substituted-4-aminoquinolines that have demonstrated significant potential in antiproliferative studies against various human cancer cell lines, including lung, colon, and liver cancers . The core 4-aminoquinoline structure is a recognized pharmacophore in targeted antitumor agent development . The specific molecular architecture of this compound, featuring a 6-fluoro adjuster to fine-tune lipophilicity and electronic properties, along with a benzenesulfonyl group at the 3-position, is designed to enhance biological interactions and efficacy . Preliminary research on closely related analogs suggests that such compounds may exert their effects by inhibiting key cellular proliferation pathways, though the exact mechanism of action for this specific molecule requires further investigation . This product is offered exclusively for scientific research. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-15-7-10-17(11-8-15)25-22-19-13-16(23)9-12-20(19)24-14-21(22)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYPOIHHFXRDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonylation: The benzenesulfonyl group is introduced through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.

    N-Arylation: The final step involves the N-arylation of the quinoline core with 4-methylaniline using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1 : 6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine (NQ15)
  • Structure : Nitro group at position 3, benzyloxy at position 6, and 4-ethoxyphenylamine at position 4.
  • Synthesis : Obtained in 94% yield via nucleophilic substitution .
  • Key Data: Melting point: 211°C Molecular weight: 445.16 g/mol NMR: δ 9.77 (s, quinoline-2-H), 5.20 (s, CH2Ph) .
Compound 2 : 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide (9)
  • Structure: Acetamido-benzenesulfonamide linked to a 2-methylquinoline.
  • Synthesis : 88% yield via sulfonylation at room temperature .
  • Key Data :
    • Melting point: 265–267°C
    • IR: 1673 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (SO2 asym) .
Compound 3 : N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (7)
  • Structure : Chloro-fluorophenyl group at position 4, methoxy and 2-methylbenzyloxy substituents.
  • Synthesis : 61.5% yield via multi-step nucleophilic substitution .
  • Key Data :
    • HRMS: [M+H]+ = 423.1272
    • ¹³C NMR: δ 157.3 (JC-F = 247.5 Hz) .
Compound 4 : 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (8)
  • Structure : Bromine at position 6 and difluoromethylphenyl at position 4.
  • Synthesis : 83% yield via one-step reflux protocol .
  • Key Data: Emphasizes tunability of the 4-anilinoquinoline scaffold for chemical probes .

Physicochemical and Pharmacological Comparisons

Property Target Compound NQ15 Compound 9 Compound 7
Molecular Weight (g/mol) ~423 (estimated) 445.16 379.43 423.13
Melting Point Not reported 211°C 265–267°C Not reported
Key Functional Groups Benzenesulfonyl, Fluoro Nitro, Benzyloxy Acetamido, Sulfonamide Chloro, Fluoro, Methoxy
Synthetic Yield Not reported 94% 88% 61.5%
Bioactivity Hypothesized anticancer Anticancer (inferred) Anticancer (explicit) Antibacterial
Key Observations:
  • Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound may offer stronger target binding than NQ15’s nitro group or Compound 9’s acetamido .
  • Halogen Effects: The fluorine in the target compound vs.
  • Synthetic Efficiency : NQ15 and Compound 9 demonstrate higher yields (>85%), suggesting optimized protocols compared to Compound 7 (61.5%) .

Functional Group Impact on Bioactivity

  • Benzenesulfonyl vs. Sulfonamide : The target compound’s benzenesulfonyl group may enhance kinase inhibition (similar to sulfonamide-based anticancer agents like Compound 9) .
  • Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity could reduce off-target interactions compared to chlorine in Compound 7, which is associated with antibacterial activity .
  • 4-Methylphenyl vs. Heteroaromatic Groups : The 4-methylphenyl substituent may increase lipophilicity compared to morpholine or triazole groups in analogs like Gefitinib Impurity 13 (), affecting blood-brain barrier penetration .

Biological Activity

3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine is a synthetic organic compound with significant potential in medicinal chemistry. Characterized by the molecular formula C23H20N2O2S, this compound features a quinoline core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various therapeutic areas.

Chemical Structure and Properties

The structure of this compound includes:

  • Quinoline Core : A bicyclic structure that contributes to the compound's pharmacological properties.
  • Benzenesulfonyl Group : Enhances solubility and biological activity.
  • Fluoro Substituent : Increases lipophilicity and may improve binding affinity to biological targets.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of human neutrophil elastase (hNE).

  • IC50 Value : The compound exhibits moderate inhibitory activity with an IC50 value of 35.2 µM against hNE, indicating potential therapeutic applications for conditions such as Acute Respiratory Distress Syndrome (ARDS) .

Antiproliferative Activity

Research has also demonstrated that this compound possesses antiproliferative effects against various cancer cell lines:

Cell LineIC50 Value (µM)
H-460Not specified
HT-29Not specified
HepG2Not specified
SGC-7901Not specified

These findings suggest that the compound may be effective in cancer treatment, although specific IC50 values for each cell line were not provided in the available literature .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : By binding to active sites of enzymes such as hNE, it modulates signaling pathways involved in inflammation and cancer progression.
  • Potential Kinase Inhibition : The compound may inhibit kinases involved in cell signaling, leading to reduced cell proliferation .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Achieved through methods such as Friedländer synthesis or Skraup synthesis.
  • Introduction of Fluorine : Electrophilic fluorination using reagents like Selectfluor.
  • Sulfonylation : Involves the reaction with benzenesulfonyl chloride in the presence of a base like pyridine .

Study on Anticancer Activity

A study evaluated the anticancer potential of various quinoline derivatives, including this compound. The results indicated that compounds with similar structures exhibited promising antiproliferative effects against multiple cancer cell lines, supporting further investigation into their therapeutic potential .

In Silico Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its target enzymes. These studies provide insight into how structural modifications can enhance biological activity and selectivity towards specific targets .

Q & A

Basic Question: What are the common synthetic routes for 3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Friedländer condensation (aniline derivatives + ketones) under acidic/basic catalysis .

Functionalization : Sulfonylation at the 3-position using benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .

Amination : Nucleophilic substitution at the 4-position with 4-methylaniline in polar aprotic solvents (DMF or THF) at reflux .
Critical Factors :

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may degrade thermally sensitive intermediates.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) improves sulfonylation efficiency .
  • Purification : Column chromatography (silica gel, 10% MeOH/CH₂Cl₂) resolves regioisomers and removes unreacted sulfonyl chlorides .

Advanced Question: How can synthetic routes be optimized to mitigate low yields in the sulfonylation step?

Methodological Answer: Low yields often arise from steric hindrance at the 3-position or incomplete activation of the quinoline core. Strategies include:

  • Pre-activation : Introduce electron-withdrawing groups (e.g., nitro) temporarily to enhance sulfonylation reactivity, followed by reduction .
  • Microwave-assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C) and improves regioselectivity .
  • Parallel Screening : Test sulfonylating agents (e.g., tosyl chloride vs. mesyl chloride) in automated high-throughput systems to identify optimal reagents .

II. Biological Activity and Mechanisms

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., CHO or HeLa) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given the quinoline core’s affinity for ATP-binding pockets .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
    Data Interpretation : Normalize results against controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

Advanced Question: How can contradictory results between enzyme inhibition and cellular activity be resolved?

Methodological Answer: Contradictions may arise from poor cell permeability or off-target effects. Steps to address this:

  • Permeability Assays : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion .
  • Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm target binding in live cells .
  • Metabolite Profiling : LC-MS/MS to identify intracellular degradation products that may interfere with activity .

III. Structural and Computational Analysis

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonyl group position) and detects impurities (<95% purity) .
  • HRMS : Validates molecular formula (e.g., distinguishes [M+H]⁺ from adducts) .
  • X-ray Crystallography : Resolves conformational ambiguity in the quinoline-sulfonyl moiety .

Advanced Question: How can QSCR models guide the design of derivatives with enhanced cytotoxicity?

Methodological Answer: Quantitative Structure-Cytotoxicity Relationship (QSCR) models derived from analogs suggest:

  • Hydrogen Bond Donors : Increase H-bond count (e.g., introduce -NH₂) to improve target affinity .
  • Steric Effects : Avoid bulky substituents (e.g., cyclopropyl) at the 6-fluoro position to reduce steric clashes .
  • Electron-Withdrawing Groups : Replace benzenesulfonyl with trifluoromethylsulfonyl to enhance membrane permeability .

IV. Data Reproducibility and Optimization

Basic Question: What are common pitfalls in reproducing biological activity data for this compound?

Methodological Answer:

  • Solubility Issues : Use DMSO stocks (<0.1% final concentration) to prevent aggregation .
  • Batch Variability : Characterize each synthesis batch via HPLC and NMR to ensure consistency .
  • Cell Line Drift : Authenticate cell lines (STR profiling) and passage limits (<20) .

Advanced Question: How can machine learning predict SAR for novel derivatives?

Methodological Answer:

  • Descriptor Selection : Use MOE or RDKit to compute 2D/3D molecular descriptors (e.g., logP, polar surface area) .
  • Model Training : Train on datasets of IC₅₀ values from analogs (n ≥ 50) using Random Forest or SVM algorithms .
  • Validation : Apply leave-one-out cross-validation and external test sets (R² > 0.85) .

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